![molecular formula C17H22N4O B12735284 1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- CAS No. 85063-85-0](/img/structure/B12735284.png)
1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)-
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Overview
Description
1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- is a chemical compound with the molecular formula C17-H22-N4-O and a molecular weight of 298.43 . This compound is known for its applications in various fields, including medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- typically involves the reaction of piperazine derivatives with naphthyloxy ethyl compounds under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction may produce naphthyl alcohols .
Scientific Research Applications
1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-: Similar in structure but with a different substituent on the naphthyl group.
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: Another compound with a naphthyloxy group but different functional groups.
Uniqueness
1-Piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)- is unique due to its specific naphthyloxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
85063-85-0 |
---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-(2-naphthalen-1-yloxyethyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C17H22N4O/c18-17(19)21-10-8-20(9-11-21)12-13-22-16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2,(H3,18,19) |
InChI Key |
KPOUTRMFXYHGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC3=CC=CC=C32)C(=N)N |
Origin of Product |
United States |
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